REACTION_CXSMILES
|
[OH:1][CH2:2][CH:3]([C:6]1[C:11]([CH3:12])=[CH:10][CH:9]=[CH:8][C:7]=1[CH3:13])[C:4]#[N:5].N>CO.[Ni]>[OH:1][CH2:2][CH:3]([C:6]1[C:11]([CH3:12])=[CH:10][CH:9]=[CH:8][C:7]=1[CH3:13])[CH2:4][NH2:5]
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Name
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3-hydroxy-2-(2,6-dimethylphenyl)-propionitrile
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Quantity
|
52.4 g
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Type
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reactant
|
Smiles
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OCC(C#N)C1=C(C=CC=C1C)C
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Name
|
|
Quantity
|
400 mL
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Type
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solvent
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Smiles
|
CO
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
60 g
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Type
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catalyst
|
Smiles
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[Ni]
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
After 4 h the mixture is cooled
|
Duration
|
4 h
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Type
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FILTRATION
|
Details
|
filtered over silica gel
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Type
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DISTILLATION
|
Details
|
The residue is distilled under high vacuum
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Type
|
CUSTOM
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Details
|
166° C.
|
Name
|
|
Type
|
|
Smiles
|
OCC(CN)C1=C(C=CC=C1C)C
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |